molecular formula C18H23NO4S B12129413 [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](4-ethoxyphenyl)amine

[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl](4-ethoxyphenyl)amine

Cat. No.: B12129413
M. Wt: 349.4 g/mol
InChI Key: FUYICQQPHLYKDH-UHFFFAOYSA-N
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Description

(4-Ethoxy-2,3-dimethylphenyl)sulfonylamine is an organic compound characterized by the presence of ethoxy, dimethylphenyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxy-2,3-dimethylphenyl)sulfonylamine typically involves the reaction of 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride with 4-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2,3-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

(4-Ethoxy-2,3-dimethylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2,3-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxy and dimethylphenyl groups may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

(4-Ethoxy-2,3-dimethylphenyl)sulfonylamine can be compared with similar compounds such as:

  • (4-Methoxy-2,3-dimethylphenyl)sulfonylamine
  • (4-Ethoxy-2,3-dimethylphenyl)sulfonylamine
  • (4-Methoxy-2,3-dimethylphenyl)sulfonylamine

These compounds share similar structural features but differ in the substituents on the aromatic rings. The presence of different substituents can influence their chemical reactivity, biological activity, and potential applications. (4-Ethoxy-2,3-dimethylphenyl)sulfonylamine is unique due to its specific combination of ethoxy and dimethylphenyl groups, which may confer distinct properties and advantages in various applications.

Properties

Molecular Formula

C18H23NO4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-ethoxy-N-(4-ethoxyphenyl)-2,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO4S/c1-5-22-16-9-7-15(8-10-16)19-24(20,21)18-12-11-17(23-6-2)13(3)14(18)4/h7-12,19H,5-6H2,1-4H3

InChI Key

FUYICQQPHLYKDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C=C2)OCC)C)C

Origin of Product

United States

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